![molecular formula C15H23N3O2S B2536597 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 2034309-59-4](/img/structure/B2536597.png)
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
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Description
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, also known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTAPA belongs to the class of azetidine-1-carboxamide derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Scientific Research Applications
Anticancer Applications
A study focused on the design, synthesis, and evaluation of thiourea compounds bearing the azetidine moiety for anticancer activity. These compounds, including variations of the core structure related to 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, showed potent in vitro anticancer activity against a variety of human cancer cell lines. The pharmacophoric features and molecular docking studies confirmed the potential of these compounds as VEGFR-2 inhibitors, suggesting their promise as anticancer agents. In silico ADMET prediction indicated drug-like properties, low adverse effects, and toxicity, while DFT studies for the most active compounds were conducted to further elucidate their properties (Parmar et al., 2021).
Synthesis and Medicinal Importance of Derivatives
Research into novel compounds derived from visnaginone and khellinone, which are structurally related to the core chemical of interest, demonstrated significant anti-inflammatory and analgesic activities. These studies underscore the medicinal relevance of these compounds, highlighting their potential as therapeutic agents. The new heterocyclic compounds synthesized from these initial compounds were potent COX-2 inhibitors, with significant analgesic and anti-inflammatory activities, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).
Cytotoxicity and Antimicrobial Activities
Another study on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which share a related structural framework, evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest the utility of such compounds in developing anticancer strategies (Hassan et al., 2014). Additionally, the antimicrobial and antitubercular activities of new pyrimidine-azetidinone analogues were examined, providing insights into the potential use of such compounds in combating microbial infections (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-20-13-4-6-17(7-5-13)12-10-18(11-12)15(19)16-9-14-3-2-8-21-14/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERCAKLEHLIITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
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